molecular formula C11H12O3 B13981007 Methyl 4-formyl-3,5-dimethylbenzoate

Methyl 4-formyl-3,5-dimethylbenzoate

Cat. No.: B13981007
M. Wt: 192.21 g/mol
InChI Key: JXUFGZSFTGZZNF-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group and two methyl groups on the benzene ring, along with a methyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formyl-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), alcohols (ROH)

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-3,5-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-3,5-dimethylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the presence of catalysts or enzymes that target specific molecular pathways .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-formyl-3,5-dimethylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-6H,1-3H3

InChI Key

JXUFGZSFTGZZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)C(=O)OC

Origin of Product

United States

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